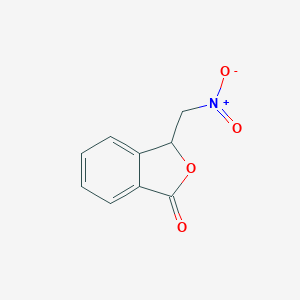

3-(硝基甲基)-2-苯并呋喃-1(3H)-酮

描述

Synthesis Analysis

The synthesis of benzofuran-3(2H)-one scaffolds, including structures related to 3-(Nitromethyl)-2-benzofuran-1(3H)-one, often involves innovative catalytic processes. For example, the construction of benzofuran scaffolds with a quaternary center has been achieved via Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids (Yuan et al., 2019). Additionally, direct syntheses from 1-(2-hydroxyphenyl)alkan-1-ones via oxidative cyclization by CuBr2 or CuCl2 have been described, offering pathways to benzofuran-2(3H)-ones and benzofuran-3(2H)-ones (Miyake et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-(Nitromethyl)-2-benzofuran-1(3H)-one and related compounds has been extensively analyzed using various spectroscopic techniques. For instance, a study on similar compounds utilized FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV spectral studies, alongside density functional theory (DFT) calculations for in-depth molecular structure insights (Hiremath et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzofuran derivatives can be complex and diverse. For example, gold(III)-catalyzed tandem reactions of O-arylhydroxylamines with 1,3-dicarbonyl compounds lead to the synthesis of 3-carbonylated benzofuran derivatives (Liu et al., 2010). Moreover, the asymmetric Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to nitroolefins showcase the chemical reactivity and potential for creating chiral products (Li et al., 2012).

科学研究应用

不对称迈克尔加成反应:开发了一种双功能叔胺硫脲催化剂,用于 3-取代苯并呋喃-2(3H)-酮与硝基烯烃的高对映选择性迈克尔加成反应,实现中等到优异的产率 (李鑫等人,2012 年)。

交叉脱氢偶联:一种无过渡金属的方案实现了 3-芳基苯并呋喃-2(3H)-酮与甲苯/苯酚的有效交叉脱氢偶联,形成全碳季碳中心,可用于复杂合成 (童志等人,2022 年)。

胺化反应:开发了一种由碳酸铯促进的 3-取代苯并呋喃-2(3H)-酮的有效胺化反应,揭示了这些化合物的新的反应性 (杨晨等人,2016 年)。

生物活性:包括与苯并呋喃-2(3H)-酮相关的苯并呋喃-羧酸衍生物被发现对癌症和微生物疾病具有抑制作用 (Abir Sagaama 等人,2020 年)。

流感病毒抑制:开发了一种新的合成程序来制备 3H,3'H-螺[苯并呋喃-2,1'-异苯并呋喃]-3,3'-二酮,对 B 型流感病毒显示出有希望的活性 (Yashwardhan R. Malpani 等人,2013 年)。

C-H 官能化/环化:开发了一种使用 Rh/Co 继电催化合成具有季碳中心的苯并呋喃-3(2H)-酮支架的新方法 (袁伟等人,2019 年)。

质谱用于杂质识别:负离子质谱用于识别和确定苯并呋喃-3(2H)-酮和苯并呋喃-2(3H)-酮样品中的杂质,从而确定它们的结构和碎片离子 (M. Tayupov 等人,2022 年)。

非对映和对映选择性炔丙基化:进行了一项使用 pybox-铜配合物对苯并呋喃酮进行炔丙基化的研究,允许进一步转化为甲基酮,而不会损失对映纯度 (赵龙等人,2014 年)。

属性

IUPAC Name |

3-(nitromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9-7-4-2-1-3-6(7)8(14-9)5-10(12)13/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCCJTPPLWDHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290943 | |

| Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Nitromethyl)-2-benzofuran-1(3H)-one | |

CAS RN |

3598-68-3 | |

| Record name | 3598-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

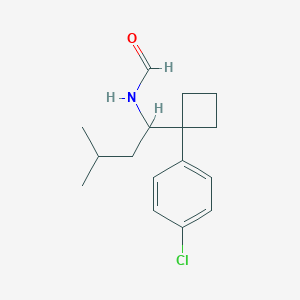

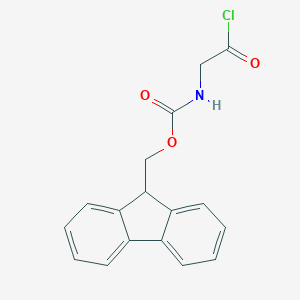

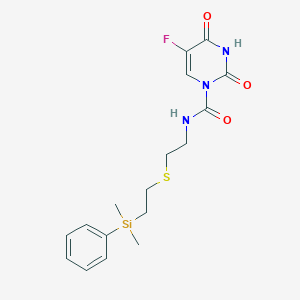

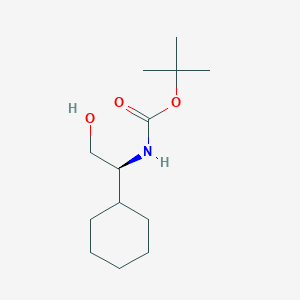

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Nitromethylphthalide in the synthesis of deuterated pharmaceuticals?

A1: 3-Nitromethylphthalide plays a crucial role in the efficient synthesis of 1,1,3,3-(2H4)-4-hydroxydebrisoquine sulphate, a deuterated derivative of a known drug. The compound serves as a precursor that undergoes two key transformations: first, a hydrogen-deuterium exchange reaction at the methyl group, and second, a reduction using lithium aluminum hydride (LiAl2H4). [] This synthetic route highlights the utility of 3-Nitromethylphthalide in incorporating deuterium atoms into complex molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)